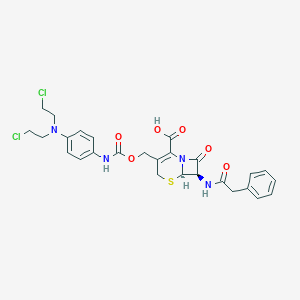

Cephalosporin mustard

Description

Structure

3D Structure

Properties

CAS No. |

139914-00-4 |

|---|---|

Molecular Formula |

C27H28Cl2N4O6S |

Molecular Weight |

607.5 g/mol |

IUPAC Name |

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1 |

InChI Key |

YPVMPWUFEGUJOE-RCZVLFRGSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

Synonyms |

7-(phenylacetamido)cephalosporin mustard cephalosporin mustard |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cephalosporin Mustard Analogues

Chemical Synthesis Pathways for Cephalosporin (B10832234) Mustard and Related Prodrugs

The core of synthesizing these prodrugs lies in creating a stable, yet enzymatically cleavable, link between the cephalosporin "trigger" and the nitrogen mustard "warhead."

The primary route for conjugating nitrogen mustards to a cephalosporin core involves the modification of the C-3' position of the cephem nucleus. acs.org The chemistry for altering the 3'-substituent is well-established, allowing for the attachment of various molecules. acs.org A common method involves the displacement of a leaving group at the C-3' position with the nitrogen mustard payload. For instance, a 3'-chloromethyl cephem intermediate can be reacted with the mustard compound. acs.org

In a specific example, the synthesis of a 7-(phenylacetamido) cephalosporin mustard (CM) prodrug involves conjugating phenylenediamine mustard (PDM) to the cephalosporin scaffold. researchgate.net This prodrug, CM, was found to be significantly less toxic than the parent drug, PDM, demonstrating the successful masking of cytotoxicity. researchgate.net The activation by a β-lactamase enzyme, however, restores the cytotoxic effect, highlighting the efficacy of the prodrug strategy. researchgate.net

Functionalization of the cephalosporin nucleus is critical for optimizing its role as a prodrug trigger. The goal is to create a molecule that is stable in circulation but is an efficient substrate for the target β-lactamase. universiteitleiden.nl

Key functionalization strategies include:

Modification at the C-7 Position: The acylamino side chain at the C-7 position is a crucial determinant of the biological activity of cephalosporins. wiley.com By altering this group, chemists can fine-tune the substrate specificity for particular β-lactamases and reduce the inherent antimicrobial activity of the prodrug, which is desirable to avoid off-target effects on healthy microbiota. biorxiv.org For instance, replacing the standard acyl groups with different substituents can modulate the rate of enzymatic cleavage. nih.gov

Modification at the C-3' Position: This position is not only the site of drug attachment but also influences the fragmentation cascade upon β-lactam ring opening. The nature of the atom linking the drug to the C-3' methylene (B1212753) group affects the stability of the prodrug and the kinetics of drug release. acs.orguniversiteitleiden.nl

Isomer Control: Maintaining the Δ³ double bond in the dihydrothiazine ring is crucial for biological activity. Some synthetic reactions can cause an isomerization to the inactive Δ² form. This often necessitates an additional oxidation and reduction sequence at the cephem sulfur to restore the correct Δ³ double bond configuration. nih.govacs.org

The following table summarizes key research findings on the cytotoxicity of cephalosporin-based prodrugs compared to their active parent drugs, illustrating the effect of conjugation.

| Prodrug | Parent Drug | Cell Line | Prodrug IC₅₀ | Parent Drug IC₅₀ | Fold Difference | Reference |

| Cephalosporin-CC-1065 Analogue (2) | CC-1065 Analogue (1) | U937 Leukemia | 0.9 nM | 0.09 nM | 10-fold less toxic | nih.govresearchgate.net |

| 7-(phenylacetamido) cephalosporin mustard (CM) | Phenylenediamine mustard (PDM) | H2981 Adenocarcinoma | >50-fold less toxic than PDM | - | >50 | researchgate.net |

| 7-(4-carboxybutamido) cephalosporin mustard (CCM) | Phenylenediamine mustard (PDM) | H2981 Adenocarcinoma | 25-45 µg/mL | 1.5 µg/mL | ~17-30-fold less toxic | researchgate.net |

| PROTAX (Cephalosporin-Taxol) | Taxol | SK-BR-3 | ~10-fold less toxic than Taxol | - | ~10 | core.ac.uk |

Core Synthetic Routes for Cephalosporin-Nitrogen Mustard Conjugation

Design and Synthesis of Advanced Cephalosporin-Based Prodrug Structures

To improve the therapeutic index and overcome challenges like premature drug release or inefficient activation, more advanced prodrug designs incorporating specialized linkers have been developed.

Connecting the nitrogen mustard to the cephalosporin via a carbamate (B1207046) linkage is a prominent strategy. researchgate.netepo.org Carbamates are generally more stable against simple hydrolysis than esters, which is a beneficial property for prodrugs that need to remain intact in circulation. researchgate.net

A series of cephalosporin carbamates functionalized with masked nitrogen mustards have been synthesized as potential prodrugs for antibody-directed enzyme prodrug therapy (ADEPT). nih.govresearchgate.net These compounds are designed so that the β-lactamase-catalyzed hydrolysis of the cephalosporin triggers the release of the free nitrogen mustard. nih.gov The synthesis can involve reacting a cephalosporin derivative with an appropriate nitrogen mustard precursor to form the carbamate bond. researchgate.net The stability and release kinetics of these carbamate prodrugs can be tuned by modifying the structure of the mustard component, such as using o- or p-amino and p-methylamino aniline (B41778) nitrogen mustards. researchgate.net

Beyond direct conjugation and carbamate linkers, researchers have explored various other chemical bridges to connect payloads to cephalosporins. The choice of linker is critical as it influences stability, solubility, and the drug release mechanism. mdpi.comcreative-biolabs.com

Examples of alternative linker chemistries include:

Carbonate Linkers: A carbonate linker was used to synthesize a cephalosporin-halogenated phenazine (B1670421) conjugate. nih.govnih.gov This type of linker was found to be more stable than a previously reported ether-linked analogue, although challenges remained in its cleavage for drug release in that specific application. nih.govnih.gov

Aminobutyryl Linkers: In the synthesis of PROTAX, a cephalosporin-taxol prodrug, the drug was attached via an aminobutyryl linker to the C-2' hydroxyl group of taxol. core.ac.uk

Peptide Linkers: Peptide linkers can be designed to be cleaved by specific enzymes, such as those found in the lysosome, offering an additional layer of targeting. creative-biolabs.com

Disulfide Linkers: These linkers are stable in the bloodstream but are cleaved in the reducing environment inside a cell, providing another mechanism for intracellular drug release. creative-biolabs.com

The following table details the kinetic parameters for the enzymatic activation of different cephalosporin prodrugs, highlighting how linker and substrate design affect enzyme efficiency.

| Prodrug Conjugate | Enzyme | Kₘ (µM) | Vₘₐₓ (µMol min⁻¹ mg⁻¹) | Reference |

| 5-Fluorouracil-Cephalosporin | Enterobacter cloacae P99 βL | 95.4 | 3.21 | nih.gov |

| PROTAX (Cephalosporin-Taxol) | β-lactamase | - | kcat = (1.4 ± 0.1) x 10⁵ s⁻¹ M⁻¹ | core.ac.uk |

A highly sophisticated approach involves the use of self-immolative linkers. nih.govresearchgate.net These are spacer systems that connect the drug to the trigger (the cephalosporin). After the trigger is activated by β-lactamase, the linker spontaneously fragments to release the unmodified parent drug. reading.ac.ukresearchgate.net

The mechanism typically involves an electronic cascade. The enzymatic cleavage of the β-lactam ring creates a reactive species, such as an electron-donating enamine. reading.ac.uk This initiates a 1,4- or 1,6-elimination reaction or an intramolecular cyclization within the linker, which proceeds until the active drug is liberated. nih.govresearchgate.net

This strategy was successfully demonstrated in a cephalosporin-taxol prodrug (PROTAX), where β-lactamase hydrolysis released an intermediate which then underwent intramolecular displacement to yield free taxol. core.ac.uk The use of self-immolative linkers broadens the scope of cephalosporin prodrugs, allowing for the attachment of drugs through functional groups (like hydroxyls) that might not be suitable for direct conjugation and ensuring the release of the drug in its pristine, active form. core.ac.ukreading.ac.uk

Exploration of Alternative Linker Chemistries for Prodrug Attachment

Spectroscopic and Chromatographic Techniques for Compound Characterization

The characterization and purification of cephalosporin mustard and its analogues rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are essential for structural elucidation, purity assessment, and monitoring reaction progress.

Spectroscopic Techniques

Spectroscopy is fundamental to confirming the chemical structure of newly synthesized cephalosporin mustard analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the detailed molecular structure. nih.gov For instance, ¹H NMR can identify aromatic protons and chloroethyl groups in the mustard moiety. 2D-NMR techniques such as COSY, HMQC, and HMBC are employed for complete signal assignment of complex cephalosporin derivatives. magtechjournal.com The chemical shifts in the NMR spectrum, particularly around the C-3, C-4, and C-7 positions, provide valuable information about substitutions on the cephem nucleus. nih.govmagtechjournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the identity of the synthesized compounds. Techniques like Fast Atom Bombardment (FAB) MS and High-Resolution Mass Spectrometry (HRMS) are commonly used. lookchem.com Fragmentation patterns can provide structural information; for example, the mass spectrum of phenylenediamine mustard shows characteristic loss of chloroethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as N-H, C-Cl, and C-N stretches, which are characteristic of the mustard and cephalosporin components. nih.gov

Interactive Data Table: Spectroscopic Data for Phenylenediamine Mustard

| Technique | Type | Observed Signals/Peaks | Reference |

| NMR | ¹H NMR | δ 7.19–7.73 ppm (aromatic protons), δ 3.60–3.85 ppm (chloroethyl groups) | |

| MS | HRMS | m/z 233.06 ([M+H]⁺) | |

| MS | Fragmentation | m/z 177.02 ([M+H-ClCH₂CH₂]⁺), m/z 120.98 | |

| IR | Absorptions | 3300–3400 cm⁻¹ (N-H stretch), 650–750 cm⁻¹ (C-Cl stretch), 1250–1350 cm⁻¹ (C-N stretch) |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis, purification, and quality control of cephalosporin mustard analogues. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for cephalosporin analysis. nih.gov C18 or C8 columns are frequently employed for separation. nih.govsysrevpharm.org The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com The pH of the mobile phase is a critical parameter that is optimized to achieve the best separation, often in the range of 2.0 to 8.0. chromatographyonline.com

Method Applications: HPLC methods are used to monitor the progress of synthesis and the enzymatic hydrolysis of the prodrug, which releases the active cytotoxic agent. datapdf.com For example, the conversion of CCM to PDM can be tracked by HPLC, with distinct retention times for the prodrug and the released drug under specific gradient conditions. datapdf.com These methods are validated for linearity, accuracy, and precision to ensure reliable quantification. nih.govsysrevpharm.org Sample preparation for analysis from biological fluids often involves protein precipitation or solid-phase extraction to ensure selectivity and improve detection limits. nih.gov

Interactive Data Table: HPLC Conditions for Cephalosporin Analysis

| Component | Description | Reference |

| Column | C18 reverse-phase, 5 µm particle size, 4.6 mm x 250 mm | datapdf.comnih.gov |

| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate (NH₄OAc) | datapdf.com |

| Detection | UV, 260 nm | datapdf.com |

| Flow Rate | 0.5 - 2.5 mL/min | datapdf.comnih.gov |

| Analysis Type | Isocratic or Gradient elution | datapdf.comsysrevpharm.org |

Enzymatic Activation Mechanisms of Cephalosporin Mustard Prodrugs

β-Lactamase-Mediated Hydrolysis of the β-Lactam Ring

The activation of cephalosporin (B10832234) mustard prodrugs is initiated by the catalytic action of β-lactamase enzymes. These enzymes, commonly associated with bacterial antibiotic resistance, recognize and hydrolyze the β-lactam ring inherent to the cephalosporin structure. creative-biolabs.comoup.com This hydrolytic event is the critical first step in a cascade that ultimately releases the active cytotoxic drug. creative-biolabs.com

Substrate Specificity and Catalytic Efficiency of Bacterial β-Lactamases

Various bacterial β-lactamases exhibit differential substrate specificity and catalytic efficiency towards cephalosporin mustard prodrugs. nih.govbldb.eu Enzymes purified from Bacillus cereus, Escherichia coli, and Enterobacter cloacae have all been shown to hydrolyze these prodrugs. nih.govacs.orgcapes.gov.br The structure of the β-lactamase active site and the specific side chains of the cephalosporin derivative influence the rate of hydrolysis. nih.govfrontiersin.org For instance, some β-lactamases, like those from the CTX-M family, are known for their high efficiency in hydrolyzing certain extended-spectrum cephalosporins. nih.gov The choice of β-lactamase for a therapeutic system is therefore crucial and is often based on its catalytic prowess towards the specific cephalosporin prodrug being used. bldb.eunih.gov

Detailed Enzymatic Reaction Kinetics and Parameters (K_m, k_cat, V_max)

The efficiency of β-lactamase-mediated activation is quantified by key enzymatic kinetic parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the maximum reaction velocity (V_max). du.ac.inunizg.hrmuni.cz K_m reflects the enzyme's affinity for the substrate; a lower K_m indicates stronger binding. du.ac.inunizg.hr The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com V_max is the maximum rate of reaction when the enzyme is saturated with the substrate and is dependent on the enzyme concentration. youtube.com

Studies have determined these parameters for various β-lactamases with different cephalosporin mustard prodrugs. For example, for the hydrolysis of Cephalosporin Mustard (CM) by β-lactamase from Bacillus cereus (BC βL), the K_m was found to be 5.7 µM and the V_max was 201 µmol/min per mg of enzyme. nih.gov In contrast, for the same substrate, the β-lactamase from Escherichia coli (EC βL) exhibited a higher K_m of 43 µM and a lower V_max of 29 µmol/min per mg, indicating a lower affinity and slower catalytic rate. nih.gov Another study focusing on a cephalosporin derivative of melphalan, C-Mel, reported a K_m of 218 µM and a k_cat of 980 s⁻¹ for its hydrolysis by a β-lactamase. acs.org These data are critical for selecting the most efficient enzyme-prodrug pair for therapeutic applications.

Table 1: Enzymatic Kinetic Parameters for Cephalosporin Mustard Prodrugs

| Prodrug | β-Lactamase Source | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) |

|---|---|---|---|---|

| Cephalosporin Mustard (CM) | Bacillus cereus | 5.7 | 201 | Not Reported |

| Cephalosporin Mustard (CM) | Escherichia coli | 43 | 29 | Not Reported |

Post-Hydrolysis Fragmentation and Active Cytotoxic Drug Release

Following the initial hydrolysis of the β-lactam ring by β-lactamase, the cephalosporin mustard molecule undergoes a series of spontaneous molecular rearrangements. ntu.edu.sgnih.gov This fragmentation is a key design feature of these prodrugs, as it directly leads to the release of the active cytotoxic agent. universiteitleiden.nl

Molecular Rearrangements Leading to Nitrogen Mustard Release

The opening of the β-lactam ring triggers an electronic cascade that results in the fragmentation of the molecule. ntu.edu.sg A crucial aspect of this process is the elimination of the substituent at the C-3' position of the cephalosporin nucleus. oup.com This designed instability ensures that once the enzymatic activation occurs, the release of the cytotoxic payload is rapid and efficient. universiteitleiden.nl

Formation of Phenylenediamine Mustard and Other Active Metabolites

The fragmentation of the cephalosporin mustard prodrug results in the liberation of highly cytotoxic metabolites. creative-biolabs.com A primary active metabolite released is phenylenediamine mustard (PDM). nih.govcapes.gov.br This compound is a potent alkylating agent that can crosslink DNA, leading to cell death. creative-biolabs.com The released PDM is significantly more cytotoxic than the parent cephalosporin mustard prodrug. For instance, PDM has been shown to be approximately 50-fold more cytotoxic to H2981 human lung adenocarcinoma cells than the unactivated cephalosporin mustard. creative-biolabs.comnih.gov Other cephalosporin prodrugs have been designed to release different cytotoxic agents, such as analogues of CC-1065 and melphalan. nih.govacs.org

Strategic Design of Antibody-Enzyme Conjugates for Site-Specific Activation

To achieve tumor-selective activation of cephalosporin mustard prodrugs, a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is employed. nih.gov This approach involves conjugating the β-lactamase enzyme to a monoclonal antibody that specifically targets antigens present on the surface of tumor cells. nih.govdntb.gov.ua

The antibody component of the conjugate serves to deliver and localize the β-lactamase to the tumor site. nih.gov Subsequent administration of the cephalosporin mustard prodrug results in its activation predominantly in the vicinity of the tumor cells, where the enzyme concentration is highest. nih.gov This site-specific activation minimizes exposure of healthy tissues to the potent cytotoxic drug, thereby reducing systemic side effects. nih.gov

Several studies have demonstrated the feasibility and efficacy of this approach. For example, conjugates of β-lactamase with the F(ab')2 fragments of monoclonal antibodies L6 and 1F5 have been successfully used to target tumor cells. nih.gov More recently, smaller antibody fragments, such as nanobodies, have also been conjugated to β-lactamase for this purpose, showing excellent biodistribution and antitumor effects in preclinical models. aacrjournals.orgresearchgate.net These antibody-enzyme conjugates have been shown to retain both high enzymatic activity and specific antigen-binding capabilities. nih.gov

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| CM | Cephalosporin Mustard |

| PDM | Phenylenediamine Mustard |

| BC βL | Bacillus cereus β-Lactamase |

| EC βL | Escherichia coli β-Lactamase |

| C-Mel | Cephalosporin-Melphalan Prodrug |

Development and Characterization of Antibody-β-Lactamase Fusion Proteins

The successful implementation of ADEPT with cephalosporin mustard hinges on the effective delivery of a β-lactamase enzyme to the tumor. To achieve this, researchers have developed recombinant fusion proteins that combine the antigen-binding domain of a tumor-specific antibody with β-lactamase. A notable example involves the use of a single-chain variable fragment (scFv) derived from the CC49 antibody, which recognizes the tumor-associated glycoprotein (B1211001) 72 (TAG-72) antigen, a marker overexpressed on a variety of solid tumors. nih.govoup.com

The initial development of these fusion proteins, such as the CC49 scFv fused to β-lactamase, encountered challenges including low expression levels in Escherichia coli and significant protein degradation. nih.govoup.com To overcome these limitations, protein engineering techniques have been employed. For instance, Combinatorial Consensus Mutagenesis (CCM) was used to optimize the scFv domain of a first-generation fusion protein, TAB2.4. nih.govoup.com This led to the development of an improved variant, TAB2.5, which demonstrated a nearly four-fold increase in expression and a 2.5°C enhancement in thermostability compared to the original construct. nih.gov The soluble form of TAB2.5 could be produced in low-density E. coli cultures at a yield of 120 mg/L. nih.gov

Similarly, another fusion protein, L49-sFv−bL, which targets the p97 antigen on melanoma cells, also faced production challenges due to inefficient refolding and instability. acs.org By identifying and mutating non-conserved residues in the framework regions of the L49-sFv, researchers were able to significantly improve the yield of active protein. acs.org Combining three of these beneficial mutations resulted in a 7- to 8-fold increased yield of the active fusion protein from refolded E. coli inclusion bodies. acs.org Further optimization by reversing the orientation of the domains to create a bL−L49-sFv fusion protein led to a 3-fold increase in the expression of the inclusion body protein and a remarkable 20-fold increase in the final yield of purified protein compared to the original. acs.org

The characterization of these fusion proteins is critical to ensure they retain the necessary biological functions of both the antibody and the enzyme. The TAB2.5 fusion protein, for instance, was shown to have a similar binding specificity to the parent CC49 antibody. nih.gov Furthermore, it exhibited a prolonged retention time in tumor-bearing mice, with a half-life of 36.9 hours and achieving tumor-to-plasma ratios as high as 1000. nih.gov The enzymatic activity of these fusion proteins is also a key parameter. The hydrolysis of cephalosporin-based prodrugs by β-lactamase is a rapid process. For example, the kinetic parameters for the hydrolysis of various cephalosporins by class C β-lactamases show high catalytic efficiencies, with kcat values that can reach up to 5000 s⁻¹. grantome.comnih.gov

| Fusion Protein | Antibody Specificity | Engineering Strategy | Improvement | Reference |

| TAB2.5 | TAG-72 (CC49 scFv) | Combinatorial Consensus Mutagenesis | ~4-fold improved expression, 2.5°C higher thermostability | nih.gov |

| L49-sFv-bL (Triple Mutant) | p97 (L49 scFv) | Site-directed mutagenesis of non-conserved framework residues | 7-8-fold increased yield of active protein | acs.org |

| bL-L49-sFv (Triple Mutant, Reversed Orientation) | p97 (L49 scFv) | Domain reorientation and site-directed mutagenesis | 20-fold increase in purified protein yield | acs.org |

Factors Influencing Immunological Specificity and Enzyme Delivery to Target Cells

The effectiveness of antibody-β-lactamase immunoconjugates in the ADEPT strategy is critically dependent on their ability to specifically target tumor cells and efficiently deliver the enzymatic activity. Several factors influence this process, with the properties of the antibody component playing a central role.

The immunological specificity is primarily conferred by the antibody or its fragment, which is chosen to recognize an antigen that is highly expressed on the surface of tumor cells with minimal expression on normal tissues. nih.gov The TAG-72 antigen, targeted by the CC49 antibody, is an example of such a target, being overexpressed in a large proportion of solid malignancies. oup.comnih.gov The choice of antibody format, such as a full-length IgG, a F(ab')2 fragment, or an scFv, also impacts the delivery characteristics. creative-biolabs.com Smaller fragments like scFvs can offer more rapid tumor penetration and faster clearance from the bloodstream, which can improve the tumor-to-blood ratio and reduce systemic toxicity. creative-biolabs.com

The delivery of the enzyme to the target cells is also influenced by the physical and chemical properties of the immunoconjugate. The size of the fusion protein affects its diffusion through the tumor interstitium. nih.gov The charge of the molecule, or its isoelectric point (pI), can also impact its clearance rate from the circulation and its non-specific uptake by tissues. aacrjournals.org Furthermore, the stability of the conjugate in circulation is paramount for ensuring that a sufficient amount of active enzyme reaches the tumor site. acs.org

Biochemical Stability and Activity Retention of Immunoconjugates

The therapeutic success of an antibody-β-lactamase fusion protein in ADEPT is contingent not only on its specific targeting but also on its ability to remain stable and enzymatically active in the physiological environment until it reaches the tumor and the prodrug is administered. The biochemical stability and activity retention of these immunoconjugates are therefore critical areas of research and development.

Biochemical stability refers to the ability of the fusion protein to maintain its structural integrity and resist degradation. A lack of stability can lead to premature clearance from the circulation and loss of function. For instance, the first-generation CC49-scFv-β-lactamase fusion protein, TAB2.4, exhibited significant degradation during production. oup.com Protein engineering efforts, such as the Combinatorial Consensus Mutagenesis that led to the TAB2.5 variant, have been successful in enhancing the thermostability of these fusion proteins. nih.gov The improved TAB2.5 variant showed a 2.5°C increase in its melting temperature, indicating greater structural stability. nih.gov Similarly, mutations in the L49-sFv-bL fusion protein led to increased stability in murine plasma. acs.org Instability of the enzyme component in vivo has been identified as a reason for the lack of antitumor activity in some ADEPT studies, highlighting the importance of this parameter. acs.org

Activity retention of the immunoconjugate is equally important. The fusion of the antibody fragment to the enzyme should not significantly compromise the catalytic efficiency of the enzyme or the binding affinity of the antibody. creative-enzymes.com The process of creating the fusion protein, whether through chemical conjugation or recombinant expression, must be optimized to preserve the function of both components. creative-enzymes.com Studies have shown that it is possible to create fusion proteins that retain both high-level β-lactamase activity, comparable to the native enzyme, and strong antigen-binding affinity. acs.org The kinetic parameters of β-lactamase with cephalosporin substrates are a key measure of enzymatic activity. β-lactamases generally exhibit high catalytic rates (kcat) for cephalosporins, ensuring efficient conversion of the prodrug to the active drug at the tumor site. nih.govntu.edu.sg

| Fusion Protein Variant | Key Improvement | Expression Yield | Thermostability (Tm) | Reference |

| TAB2.4 (parental) | - | Low | Not specified | nih.gov |

| TAB2.5 (engineered) | Improved expression and stability | 120 mg/L | 2.5°C higher than parental | nih.gov |

| L49-sFv-bL (parental) | - | Low (inefficient refolding) | Not specified | acs.org |

| L49-sFv-bL (triple mutant) | Improved refolding and yield | 7-8-fold increase in active protein | Increased stability in murine plasma | acs.org |

Molecular Mechanism of Action of Released Nitrogen Mustard Cytotoxic Agents

DNA Alkylation Chemistry Mediated by Nitrogen Mustards

The alkylation of DNA by nitrogen mustards is a multi-step chemical process initiated by the activation of the mustard compound. researchgate.netbenthamdirect.com This process renders the molecule highly reactive towards the electron-rich centers found in the bases of DNA. nih.govresearchgate.net

The activation of a nitrogen mustard begins with an intramolecular cyclization reaction. creative-biolabs.comwikipedia.org The amine nitrogen atom, acting as a nucleophile, attacks the carbon atom of one of the chloroethyl side chains, displacing a chloride ion. wikipedia.orgresearchgate.net This process results in the formation of a highly strained, three-membered ring structure known as a cyclic ammonium (B1175870) ion, or more specifically, an aziridinium (B1262131) ion. wikipedia.orgacs.orgnih.gov This aziridinium ion is a potent electrophile and is the key reactive intermediate responsible for DNA alkylation. researchgate.netbenthamdirect.com Computational simulations predict this activation to be a concerted reaction, with the surrounding water molecules playing a crucial role in stabilizing the transition state and the leaving chloride ion. acs.orgnih.gov The formation of this intermediate is the rate-determining step in the alkylation process. acs.org

Once formed, the electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. researchgate.net The primary and most frequent target for this alkylation is the N-7 position of guanine (B1146940) bases. semanticscholar.orgnih.govoup.com The N-7 of guanine is particularly susceptible due to its high electron density and accessibility within the major groove of the DNA helix. researchgate.netoup.com While alkylation can also occur at other sites, such as the N-3 position of adenine (B156593), this is a less frequent event. nih.govaacrjournals.orgoup.com The reactivity towards the N-7 of adenine is significantly lower compared to the N-7 of guanine, a difference attributed to lower nucleophilicity. researchgate.net

Research has shown that this alkylation process is not random but exhibits sequence selectivity. semanticscholar.orgnih.gov Most nitrogen mustards show a preference for alkylating guanines located in sequences of contiguous guanines (G-runs). semanticscholar.orgnih.govoup.com However, the specific structure of the non-alkylating portion of the mustard molecule can introduce distinct sequence preferences. semanticscholar.orgnih.gov For instance, uracil (B121893) mustard has an enhanced reaction at some 5'-PyGCC-3' sequences, while quinacrine (B1676205) mustard favors certain 5'-GT-3' sequences. semanticscholar.orgnih.govoup.com These unique preferences are maintained even when the alkylation occurs within intact cells. nih.gov

Formation of Reactive Aziridinium Ion Intermediates

Diverse Forms of DNA Damage Induced by Alkylation

The bifunctional nature of nitrogen mustards—possessing two reactive chloroethyl arms—allows for the creation of several types of DNA lesions. These range from the attachment of a single mustard molecule to the DNA, to the cross-linking of different DNA strands or segments.

Interstrand DNA cross-links (ICLs) are the most cytotoxic lesions produced by bifunctional alkylating agents like nitrogen mustards. oup.comnih.govnih.gov An ICL is formed when both chloroethyl arms of a single mustard molecule react with bases on opposite strands of the DNA duplex. wikipedia.orgresearchgate.net This process typically occurs in two sequential alkylation steps. wikipedia.orgresearchgate.net After the first arm forms a monoadduct with a guanine, the second arm is activated to form another aziridinium ion, which then reacts with a guanine on the complementary strand. wikipedia.org This creates a covalent bridge that physically prevents the separation of the two DNA strands. nih.gov

These ICLs most frequently form between the N-7 positions of two guanine residues, often within a 5'-GNC-3' sequence. wikipedia.orgnih.gov The formation of an ICL introduces a significant distortion into the DNA helix, though this distortion can be subtle. oup.com By preventing strand separation, ICLs create an absolute block to essential cellular processes such as DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death). wikipedia.orgoup.com The extreme toxicity of ICLs is the primary reason for the potent anti-cancer activity of nitrogen mustard agents. nih.govnih.gov

Table 1: Summary of DNA Damage Mediated by Nitrogen Mustards

| Type of DNA Damage | Description | Primary Site of Alkylation | Consequence |

| Monofunctional Adduct | A single arm of the nitrogen mustard binds to a DNA base. oup.com | Guanine N-7. semanticscholar.orgnih.gov | Can lead to base mispairing; generally repaired by NER. researchgate.netnih.gov |

| Interstrand Cross-Link (ICL) | Both arms of the mustard bind to bases on opposite DNA strands. wikipedia.org | Guanine N-7 on opposing strands (e.g., in 5'-GNC-3' sequence). wikipedia.orgnih.gov | Blocks DNA replication and transcription, leading to high cytotoxicity. oup.comnih.gov |

| Intrastrand Cross-Link | Both arms of the mustard bind to bases on the same DNA strand. researchgate.net | Adjacent guanines. researchgate.net | Distorts DNA structure; less cytotoxic than ICLs but can still inhibit DNA processing. |

Monofunctional DNA Adduct Formation

Global Cellular Consequences of DNA Lesions

The interaction of cytotoxic agents released from cephalosporin (B10832234) mustard with cellular DNA initiates a cascade of events that have profound consequences for cell fate. The formation of DNA adducts, particularly interstrand cross-links (ICLs), represents a significant challenge to the cell's machinery for maintaining genomic integrity. These lesions, if not repaired, can physically obstruct fundamental cellular processes, trigger stress responses, and lead to permanent alterations in the genetic code. The cellular response to this damage is a complex interplay of signaling pathways that ultimately determine whether the cell will arrest its cycle to attempt repair, undergo programmed cell death (apoptosis), or survive with potentially mutagenic changes.

Inhibition of DNA Replication and Transcription Processes

The covalent modifications to DNA bases by nitrogen mustards, the active cytotoxic component of cephalosporin mustard, create formidable barriers to the molecular machinery responsible for DNA replication and transcription. ptfarm.plresearchgate.netresearchgate.net These processes require the separation of the two DNA strands, a step that is physically impeded by the presence of interstrand cross-links. researchgate.netnih.govresearchgate.net

During DNA replication, the replisome, a complex of enzymes that synthesizes new DNA, stalls upon encountering a DNA adduct. researchgate.netacs.org Bifunctional lesions, such as ICLs, are particularly effective at blocking replication fork progression. researchgate.netnih.gov This blockage prevents the cell from accurately duplicating its genome, a prerequisite for cell division. ptfarm.pl The stalling of replication forks can lead to their collapse and the formation of more severe DNA damage, such as double-strand breaks. oup.com

Similarly, transcription, the process of creating an RNA copy of a gene, is also inhibited. ptfarm.plnih.gov RNA polymerase, the enzyme that transcribes DNA into RNA, is physically blocked by DNA adducts. nih.govscispace.com Studies have shown that nitrogen mustard-induced lesions on a DNA template significantly inhibit the synthesis of the corresponding protein. For instance, in a cell-free system, alkylated DNA used as a template for coupled transcription and translation showed a dose-dependent inhibition of protein production. nih.gov Inhibition was observed at nitrogen mustard concentrations as low as 10 nM, with 50% inhibition occurring at 30 nM. nih.gov This inhibition of transcription prevents the synthesis of essential proteins, thereby disrupting cellular functions and contributing to cytotoxicity. nih.gov Furthermore, damage to promoter regions, such as Sp1-binding sites, by nitrogen mustards can interfere with the binding of transcription factors, thus preventing the activation of specific genes. nih.govcapes.gov.br

Induction of DNA Fragmentation and Genotoxic Stress

The formation of DNA lesions by cephalosporin mustard-released agents and the subsequent cellular attempts to process this damage can lead to the physical breakage of DNA strands, a phenomenon known as DNA fragmentation. researchgate.net This fragmentation is a hallmark of genotoxic stress, a state of cellular distress caused by damage to the genome. auajournals.orgresearchgate.net

Nitrogen mustards have been shown to induce extensive DNA fragmentation in cells. researchgate.net This can occur through several mechanisms. The initial alkylation events, particularly the formation of N7-guanine adducts, can destabilize the glycosidic bond between the base and the sugar, leading to the creation of an apurinic (AP) site. acs.org These AP sites are themselves a form of DNA damage and can be converted into single-strand breaks by cellular enzymes during repair attempts. In mouse models treated with a nitrogen mustard, AP site levels in the liver increased by 3.7-fold over basal levels within 6 hours. acs.org

Furthermore, the cellular response to stalled replication forks and ICLs often involves the recruitment of nucleases that cleave the DNA backbone in an attempt to resolve the blockage. oup.com If these repair processes are overwhelmed or fail, the accumulation of DNA strand breaks contributes to widespread genomic instability. This state of genotoxic stress activates complex signaling pathways, often orchestrated by key sensor proteins like ATM and ATR, which in turn activate downstream effectors such as Chk1 and Chk2. researchgate.net These pathways can lead to cell cycle arrest, providing time for repair, but if the damage is too severe, they can trigger apoptosis. researchgate.netauajournals.org The p53 tumor suppressor protein plays a crucial role in this process, acting as a "guardian of the genome" by sensing genotoxic stress and inducing cell cycle arrest or apoptosis. auajournals.orgwikipedia.org

Mutagenic Potential Arising from Alkylation-Induced DNA Damage

While the primary cytotoxic effect of nitrogen mustards is attributed to the inhibition of replication and transcription, the DNA lesions they produce are also inherently mutagenic. nih.govnih.gov If a cell survives despite the DNA damage, errors made during DNA repair or replication past the lesion can result in permanent changes to the DNA sequence, or mutations. nih.gov These mutations can have long-term consequences, including the potential for secondary malignancies. nih.govacs.org

Nitrogen mustards are known to induce a wide array of mutations, including:

Base substitutions: These are point mutations where one nucleotide base is replaced by another. For example, the N⁷-NM-substituted formamidopyrimidine (NM-Fapy-dG) adduct, a secondary lesion formed from the initial N7-guanine adduct, has been shown to cause predominantly G → T transversions. nih.gov

Deletions: Both small (intragenic) and large (multilocus) deletions of genetic material can occur. nih.gov

Chromosomal rearrangements: These are large-scale structural changes to chromosomes. nih.gov

The type of mutation often depends on the nature of the initial DNA lesion. Monofunctional adducts, which modify a single base, are more likely to lead to point mutations. nih.govoup.com For instance, the half-mustard analogue of chlorambucil (B1668637), which can only form monoadducts, predominantly causes transversion mutations. nih.gov In contrast, bifunctional adducts, particularly interstrand cross-links, are more strongly associated with major deletions and chromosomal rearrangements. nih.govoup.com Studies comparing chlorambucil (bifunctional) with its half-mustard analogue (monofunctional) showed that chlorambucil-induced mutations were primarily major deletions, while the half-mustard led to point mutations. nih.gov This suggests that the complex repair processes required to resolve ICLs are more prone to errors that result in large-scale genomic alterations.

The mutagenic potential of these adducts is also influenced by the cell's DNA repair and damage tolerance mechanisms. Translesion synthesis (TLS) polymerases are specialized enzymes that can replicate past DNA lesions, but they often do so with reduced fidelity, inserting an incorrect base opposite the damaged one. portlandpress.com For example, human DNA polymerase η can bypass the major nitrogen half-mustard-N7-dG (NHMG) adduct, but in doing so, it increases the misincorporation frequency by 10- to 30-fold. portlandpress.com

Interactive Data Tables

Table 1: Mutational Spectrum of Nitrogen Mustards This table summarizes the types of mutations induced by different nitrogen mustard agents as reported in various studies.

| Nitrogen Mustard Agent | Model System | Predominant Mutation Types | Reference |

| Chlorambucil (bifunctional) | Chinese Hamster Ovary (CHO)-AS52 cells | Major deletions | nih.gov |

| Chlorambucil half-mustard (monofunctional) | Chinese Hamster Ovary (CHO)-AS52 cells | Transversion point mutations | nih.gov |

| Mechlorethamine (B1211372) (bifunctional) | Drosophila melanogaster | Deletions and other rearrangements (80% under repair-proficient conditions) | oup.com |

| 2-chloroethylamine (monofunctional) | Drosophila melanogaster | Base pair substitutions (93% under NER-deficient conditions) | oup.com |

| Generic Nitrogen Mustards | Various | Base substitutions, deletions, chromosomal rearrangements | nih.gov |

Table 2: Inhibition of Cellular Processes by Nitrogen Mustard This table highlights key findings on the inhibitory effects of nitrogen mustard on essential cellular processes.

| Cellular Process | Experimental System | Key Finding | Nitrogen Mustard Concentration | Reference |

| Transcription/Translation | Cell-free system (alkylated DNA template) | 50% inhibition of protein synthesis | 30 nM | nih.gov |

| Translation | Cell-free system (alkylated RNA template) | 50% inhibition of protein synthesis | ~300 nM | nih.gov |

| Transcription Factor Binding | HeLa cells (cytochrome c1 gene promoter) | Inhibition of Sp1 transcription factor binding to its DNA target | Clinical levels | nih.govcapes.gov.br |

| DNA Replication | General | Blockage of DNA replication forks by interstrand cross-links | Not specified | ptfarm.plresearchgate.net |

Cellular Responses to Cephalosporin Mustard Initiated Dna Damage

Activation of the DNA Damage Response (DDR) Signaling Network

The formation of DNA adducts and cross-links by the active form of cephalosporin (B10832234) mustard constitutes a major form of genotoxic stress, which invariably activates the DNA Damage Response (DDR). researchgate.netnih.gov The DDR is a multifaceted signaling network essential for maintaining genomic integrity. Upon detecting DNA lesions, this network coordinates a series of events including the halting of cell cycle progression, the recruitment of repair machinery, and, if the damage is irreparable, the initiation of programmed cell death. nih.govnih.gov

Central to the DDR are several large protein kinases from the phosphatidylinositol 3-kinase-like kinase (PIKK) family, namely ATM, ATR, and DNA-PKcs. researchgate.netembopress.org These kinases act as master regulators, sensing specific types of DNA damage and initiating downstream signaling cascades.

Ataxia Telangiectasia Mutated (ATM): Primarily activated by DNA double-strand breaks (DSBs). embopress.org While ICLs are the initial lesion from nitrogen mustards, DSBs can form as intermediates during the subsequent repair process, leading to ATM activation. oncotarget.com

ATM- and Rad3-Related (ATR): This kinase is a primary sensor for ICLs and the extensive regions of single-stranded DNA (ssDNA) that are generated during their repair. embopress.orgoncotarget.com Following damage by nitrogen mustards, the ATR-mediated checkpoint is robustly activated. oncotarget.com Studies on the nitrogen mustard mechlorethamine (B1211372) (HN2) confirm that it upregulates ATR signaling pathways. nih.gov

DNA-Dependent Protein Kinase (DNA-PKcs): A key component of the non-homologous end joining (NHEJ) pathway for repairing DSBs. embopress.org Like ATM, its activation is a critical part of the response to DSBs that may arise secondary to ICL repair. Research demonstrates that HN2-induced cell cycle arrest can be suppressed by DNA-PK inhibitors, highlighting its role in the damage response. nih.gov

In human A549 lung epithelial cells, the nitrogen mustard HN2 was shown to activate all three of these critical kinases, indicating that the damage induced is complex and requires a coordinated response from multiple arms of the DDR. nih.gov Furthermore, there is evidence of crosstalk and redundancy, where ATR and DNA-PKcs can phosphorylate key checkpoint proteins even in the absence of ATM, ensuring a failsafe response to severe DNA damage. embopress.orgnih.gov

Upon activation, the master kinases (ATM, ATR, and DNA-PKcs) phosphorylate a multitude of downstream substrate proteins, which in turn execute the various functions of the DDR. researchgate.netnih.gov

γH2AX: One of the earliest and most prominent events following DNA damage is the phosphorylation of a histone variant called H2AX at serine 139, creating γH2AX. nih.gov This modification spreads rapidly in the chromatin surrounding a DNA lesion, acting as a beacon to recruit a host of DNA repair and signaling factors. nih.gov Treatment with nitrogen mustards leads to a significant, time- and concentration-dependent increase in γH2AX foci, marking the sites of DNA damage. nih.govsemanticscholar.org The detection of γH2AX serves as a sensitive pharmacodynamic biomarker for the activity of DNA cross-linking agents. nih.govsemanticscholar.org

p53: The tumor suppressor protein p53 is a crucial transcription factor often called the "guardian of the genome." nih.govauajournals.org In response to DNA damage, p53 is stabilized and activated through post-translational modifications, including phosphorylation at key residues like serine 15 by ATM and ATR. nih.govnih.gov Activated p53 can then halt the cell cycle to allow for repair or, if the damage is overwhelming, induce apoptosis. nih.govauajournals.org Beyond its role in the DDR signaling cascade, p53 itself can be a direct molecular target of nitrogen mustards, which can alkylate and cross-link the protein, potentially altering its function and stability. nih.gov

| Protein | Modification | Activating Kinase(s) | Cellular Role | Reference |

| H2AX | Phosphorylation (γH2AX) | ATM, ATR, DNA-PKcs | Recruitment of DNA repair factors to damage sites | nih.gov, nih.gov |

| p53 | Phosphorylation (e.g., Ser15) | ATM, ATR | Cell cycle arrest, apoptosis, DNA repair regulation | nih.gov, nih.gov |

| Chk2 | Phosphorylation (e.g., Thr68) | ATM | Signal amplification, cell cycle checkpoint control | nih.gov |

| Chk1 | Phosphorylation | ATR | S and G2/M checkpoint control | oncotarget.com |

Roles of Key Kinases: Ataxia Telangiectasia Mutated (ATM), ATM- and Rad3-Related (ATR), and DNA-Dependent Protein Kinase (DNA-PKcs)

Modulation of Cell Cycle Progression

To prevent the propagation of damaged genetic material, the DDR actively interfaces with the cell cycle machinery, imposing checkpoints that arrest proliferation.

A hallmark of the cellular response to DNA alkylating agents like cephalosporin mustard's active metabolite is the induction of cell cycle arrest. nih.gov This pause provides the cell with a critical window to repair DNA lesions before entering the sensitive phases of DNA synthesis (S phase) or mitosis (M phase).

Studies using the nitrogen mustard HN2 in human lung epithelial cells demonstrated a concentration-dependent arrest of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest was directly correlated with the inhibition of DNA synthesis and the activation of DDR signaling. nih.gov The specific phase of arrest can depend on the cell type and the extent of damage. For instance, some platinum-nitrogen mustard hybrids have been shown to arrest the cell cycle at both the sub-G1 and G2/M phases. rsc.org The dependency of this arrest on the DDR is clear, as chemical inhibitors of ATM and DNA-PK can significantly suppress the cell cycle block induced by nitrogen mustard. nih.gov

| Agent | Cell Line | Observed Cell Cycle Arrest | Reference |

| Nitrogen Mustard (HN2) | A549 (Human Lung) | S and G2/M phase | nih.gov |

| Cefepime (Cephalosporin) | NB2a (Neuroblastoma) | S and G2/M phase | euroasiajournal.org |

| Platinum-Nitrogen Mustard Hybrid | MCF-7 (Human Breast) | Sub-G1 and G2/M phase | rsc.org |

| Platinum-Nitrogen Mustard Hybrid | SGC7901 (Gastric) | S/G2 phase | nih.gov |

When DNA damage is too extensive for the cellular repair machinery to handle, the DDR signaling network shifts from a pro-survival repair mode to a pro-death program, culminating in apoptosis. researchgate.netnih.gov This process is essential for eliminating cells with compromised genomes, thereby preventing the development of cancer.

The activation of p53 is a key determinant in this life-or-death decision. auajournals.org If repair efforts fail, stabilized p53 transcriptionally upregulates pro-apoptotic genes, tipping the cellular balance towards apoptosis. nih.govauajournals.org Studies on various β-lactam-based compounds, including cephalosporin prodrugs and N-thiolated monobactams, have shown their ability to induce apoptosis in tumor cells specifically through the introduction of DNA damage. researchgate.netnih.govimrpress.com The ultimate cytotoxic effect of cephalosporin mustard is therefore a direct consequence of inducing irreparable DNA cross-links that trigger these apoptotic pathways. creative-biolabs.comresearchgate.net

Induction of Cell Cycle Checkpoint Arrest (e.g., G2/M arrest)

Intrinsic and Acquired Cellular Resistance Mechanisms to Alkylating Agents

The efficacy of anticancer agents, including those derived from cephalosporin mustard, can be limited by both pre-existing (intrinsic) and developed (acquired) resistance in tumor cells. These mechanisms allow cancer cells to evade the drug's cytotoxic effects.

Key mechanisms of resistance to alkylating agents include:

Increased DNA Repair Capacity: Tumor cells can upregulate the expression or efficiency of DNA repair pathways that specifically resolve the lesions created by the drug. For ICLs, this could involve enhancing the Fanconi Anemia (FA) pathway or homologous recombination (HR) repair. oncotarget.comgoogle.com

Drug Inactivation: The highly electrophilic nature of nitrogen mustards makes them susceptible to inactivation by cellular nucleophiles. Elevated levels of glutathione (B108866) (GSH) and the associated enzyme glutathione S-transferase (GST) can detoxify the alkylating agent before it can reach and damage the DNA. rsc.org

Altered Drug Transport: Resistance can arise from changes in membrane transporters, leading to decreased drug influx or increased drug efflux from the cell, thereby reducing the intracellular concentration of the cytotoxic agent. numberanalytics.com

Defects in Apoptotic Pathways: Mutations in key pro-apoptotic genes, most notably TP53 (the gene encoding p53), are common in cancer. Such mutations can uncouple the detection of extensive DNA damage from the execution of the apoptotic program, allowing cells to survive despite a heavily damaged genome. auajournals.org

Reduced Prodrug Activation: In the specific case of cephalosporin mustard, resistance could arise in tumor microenvironments that have low levels or a complete absence of the required β-lactamase enzyme, preventing the prodrug from being converted into its active, cytotoxic form. creative-biolabs.com

DNA Repair Pathways Involved in Reversing Alkylation Damage

Upon DNA alkylation by the active metabolite of cephalosporin mustard, cells mobilize sophisticated repair machinery to excise the damage and restore genomic integrity. The type of lesion dictates the primary repair pathway engaged. For the bulky adducts and helix-distorting cross-links generated by nitrogen mustards, Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are paramount. oup.com

Nucleotide Excision Repair (NER): The NER pathway is a versatile system responsible for removing a wide array of DNA lesions that cause significant structural distortions to the DNA helix, including the bulky adducts formed by nitrogen mustards. psu.edunih.gov NER operates through a "cut and patch" mechanism involving the recognition of the helical distortion, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to seal the strand. psu.edu Studies on nitrogen mustard have confirmed that NER is a critical pathway for processing these adducts. oup.com There are two sub-pathways of NER: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes that block RNA polymerase. nih.gov

Homologous Recombination (HR): While NER can handle many adducts, the interstrand cross-links (ICLs) formed by bifunctional nitrogen mustards represent a formidable challenge that often requires the involvement of multiple pathways, including HR. ICLs are particularly cytotoxic because they prevent the separation of DNA strands, which is essential for replication. researchgate.net When a replication fork encounters an ICL, it can stall and collapse, leading to the formation of a DNA double-strand break (DSB). oaes.cc Homologous Recombination is a high-fidelity repair mechanism for DSBs. ucl.ac.uk It uses an undamaged homologous DNA sequence, typically from the sister chromatid, as a template to accurately restore the broken sequence. The upregulation of HR is a known mechanism of resistance to drugs that form ICLs, highlighting its crucial role in repairing this type of damage.

Table 1: Key DNA Repair Pathways for Mustard-Induced Damage

| Repair Pathway | Primary Lesion Repaired | Mechanism Summary | Significance for Cephalosporin Mustard Damage |

|---|---|---|---|

| Nucleotide Excision Repair (NER) | Bulky monoadducts and some cross-links that distort the DNA helix. oup.compsu.edu | Recognizes helical distortion, excises a 24-32 nucleotide fragment containing the damage, and resynthesizes the gap using the complementary strand as a template. psu.edu | A primary defense mechanism against the DNA adducts formed by the active nitrogen mustard component. oup.com |

| Homologous Recombination (HR) | DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs). oaes.ccucl.ac.uk | Uses a homologous template (e.g., sister chromatid) to accurately repair DSBs, often arising from replication fork collapse at an ICL. | Essential for resolving highly toxic ICLs and DSBs; its upregulation can contribute to drug resistance. |

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) and Other Detoxification Systems

Beyond the major excision and recombination repair pathways, cells possess direct damage reversal mechanisms and other detoxification systems that can mitigate the effects of alkylating agents.

O6-Methylguanine-DNA Methyltransferase (MGMT): MGMT is a unique "suicide" enzyme that provides a direct and rapid reversal of a specific type of DNA damage: alkylation at the O6 position of guanine (B1146940). oaes.ccnih.gov Alkylating agents can transfer a methyl or other alkyl group to this position, creating lesions like O6-methylguanine (O6-meG). oaes.cc This lesion is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. oaes.ccimrpress.com The MGMT protein repairs this damage by stoichiometrically transferring the alkyl group from the guanine directly onto one of its own cysteine residues. oaes.ccnih.gov This act irreversibly inactivates the MGMT protein, which is then targeted for degradation. oaes.cc Because one protein molecule is consumed for each lesion repaired, the cell's capacity to withstand O6-guanine alkylation is directly dependent on the expression level of the MGMT protein. oaes.ccimrpress.com Consequently, high levels of MGMT expression in cancer cells are a significant mechanism of resistance to certain alkylating chemotherapies. nih.govimrpress.com

Other Detoxification Systems: Cells employ additional strategies to manage alkylating damage and its downstream consequences.

Base Excision Repair (BER): While NER handles bulky adducts, the BER pathway is another major excision repair system that typically targets smaller, non-helix-distorting base lesions. oup.com It is initiated by a DNA glycosylase that recognizes and removes the damaged base. While NER is considered the primary pathway for nitrogen mustard adducts, studies have shown that BER-related enzymes can also recognize and excise bases damaged by these agents, suggesting a potential supporting role for this pathway. oup.comnih.gov

Enzymatic Detoxification: Cellular enzymes can directly metabolize and inactivate cytotoxic compounds. For instance, aldehyde dehydrogenases (ALDHs), such as ALDH1A1, have been implicated in the detoxification of the active metabolites of some nitrogen mustards. Upregulation of these enzymes can reduce the effective concentration of the drug that reaches the DNA, thus contributing to resistance.

Table 2: Cellular Detoxification and Direct Repair Systems

| System/Pathway | Function | Mechanism of Action | Relevance to Alkylating Agents |

|---|---|---|---|

| O6-Methylguanine-DNA Methyltransferase (MGMT) | Direct damage reversal. oaes.cc | Transfers alkyl groups from the O6 position of guanine to an internal cysteine residue, inactivating the protein in a "suicide" reaction. oaes.ccnih.gov | Crucial for preventing mutations from O6-alkylguanine lesions. High expression confers resistance to certain alkylating agents. imrpress.com |

| Base Excision Repair (BER) | Excision of small, non-helix-distorting base lesions. oup.com | A DNA glycosylase removes the damaged base, followed by incision of the DNA backbone and gap-filling synthesis. nih.gov | Plays a role in removing some monoadducts formed by nitrogen mustards, complementing the NER pathway. oup.com |

| Aldehyde Dehydrogenases (e.g., ALDH1A1) | Enzymatic detoxification of drugs. | Metabolizes and inactivates cytotoxic aldehydes that can be products of alkylating agents. | Upregulation can lead to resistance by preventing the active drug from reaching its DNA target. |

Compound Reference Table

Structure Activity Relationship Sar and Computational Design of Cephalosporin Mustard Analogues

Elucidation of Structural Determinants for β-Lactamase Hydrolysis Efficiency

The activation of a cephalosporin (B10832234) mustard prodrug is initiated by the hydrolytic cleavage of its β-lactam ring, a reaction catalyzed by a β-lactamase enzyme. researchgate.net The efficiency of this hydrolysis is a critical determinant of the prodrug's efficacy and is profoundly influenced by the nature of the substituents at the C3 and C7 positions of the cephalosporin core.

C7-Side Chain Modifications: The acylamino side chain at the C7 position plays a significant role in molecular recognition by the β-lactamase and in the intrinsic reactivity of the β-lactam ring.

Steric Hindrance: The steric bulk of the C7 side chain is a crucial factor for β-lactamase stability. koreascience.kr Larger, more complex side chains can sterically hinder the approach and proper positioning of the prodrug within the enzyme's active site, thereby affecting hydrolysis rates.

Electronic Properties: The electronic properties of the C7 substituent, such as the pKa of an amino heterocycle, can dictate β-lactamase stability. nih.gov Studies have shown that basic residues at the C7 position can confer exceptional stability against certain β-lactamases. nih.gov Conversely, in some cases, C7 substituents containing amino groups can lead to a significant increase in reactivity through intramolecular nucleophilic attack. nih.gov

C3-Side Chain Modifications: The substituent at the C3 position is not only the point of attachment for the mustard payload but also a key modulator of the β-lactam ring's reactivity.

Leaving Group Ability: The nature of the leaving group at the C3' position is fundamental. The entire activation mechanism relies on the principle that hydrolytic cleavage of the β-lactam ring triggers a cascade of electronic rearrangements, culminating in the expulsion of the C3' substituent—the active drug. researchgate.net

Electronic Influence on the Dihydrothiazine Ring: The substituent at C3 can influence the polarity of the adjacent C3-C4 double bond. nih.gov Theoretical calculations and experimental data confirm a relationship between the rate of β-lactam ring opening and the polarity of this double bond. nih.gov A C3 substituent that stabilizes the transition state involved in hydrolysis can favor the opening of the β-lactam cycle. nih.gov

Crystal structure analysis of β-lactamase enzymes in complex with cephalosporin analogues provides direct insight into these determinants. For instance, studies on class C β-lactamases reveal that mutations in the enzyme's Omega loop can alter the conformation of the active site. nih.gov In wild-type enzymes, the side chain of a cephalosporin may be crowded against this loop, forcing it to protrude from the binding site. nih.gov In contrast, extended-spectrum β-lactamases may feature a mutated Omega loop that adopts an alternate conformation, allowing the side chain to be more deeply buried and facilitating the positioning of the hydrolytic water molecule, leading to rapid hydrolysis. nih.gov

Correlating Substituent Effects with Prodrug Stability and Active Drug Release Kinetics

An optimal cephalosporin mustard prodrug must strike a delicate balance: it needs to be stable enough to remain intact in circulation until it reaches the target site, yet reactive enough to be efficiently activated by the localized enzyme. The substituents at C3 and C7 are pivotal in modulating this balance.

Prodrug Stability: The inherent chemical stability of the prodrug is crucial to minimize premature drug release and associated systemic toxicity. While designed for enzymatic cleavage, cephalosporins can undergo non-enzymatic degradation in aqueous solutions. nih.gov This background hydrolysis can reduce the therapeutic window, as the ratio of toxicity between the prodrug and the free drug may not be as high as desired. nih.gov

Influence of C7-Substituent: In most instances, the C7 side chain has a minor effect on the general chemical reactivity of the β-lactam ring, unless it is capable of intramolecular catalysis. nih.gov

Active Drug Release Kinetics: Following the enzymatic cleavage of the β-lactam ring, the kinetics of the subsequent release of the mustard payload are determined by the electronic cascade initiated by this event. This process is generally designed to be rapid and irreversible. Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) quantify the efficiency of the initial enzymatic activation. For a series of cephalosporin nitrogen mustards activated by Enterobacter cloacae β-lactamase, K_m values were found to be in the range of 40-180 µM, with k_cat values ranging from 120 to 510 s⁻¹. oup.com

The following table presents comparative cytotoxicity and kinetic data for different cephalosporin mustard analogues, illustrating the impact of structural modifications.

| Prodrug | C7-Substituent | Activating Enzyme | K_m (µM) | k_cat (s⁻¹) | Prodrug IC₅₀ | Parent Drug IC₅₀ | Cytotoxicity Differential |

| Cephalosporin Mustard (CM) | Phenylacetamido | L6-BCβL / E. cloacae | ~40-180 oup.com | ~120-510 oup.com | >50x less toxic than PDM researchgate.net | N/A | >50-fold researchgate.net |

| CCM | 4-Carboxybutamido | L6-EClβL | N/A | N/A | 25-45 µg/mL researchgate.net | 1.5 µg/mL (PDM) researchgate.net | ~17-30-fold researchgate.net |

Note: IC₅₀ values are for the H2981 human adenocarcinoma cell line. researchgate.net PDM is Phenylenediamine mustard, the active drug. researchgate.net The cytotoxicity differential reflects the ratio of the IC₅₀ of the prodrug to that of the parent drug, indicating the degree of masking of toxicity.

Rational Design Principles for Optimizing Cephalosporin Mustard Prodrugs

The rational design of next-generation cephalosporin mustard prodrugs is a multifactorial optimization process guided by the SAR principles discussed above. nih.gov The overarching goal is to engineer a molecule with an optimal pharmacokinetic and pharmacodynamic profile for its intended therapeutic application, such as ADEPT. researchgate.netresearchgate.net

Key design principles include:

Enzyme Specificity and Efficiency: The prodrug must be an excellent substrate for the target enzyme (e.g., a specific bacterial β-lactamase) but a poor substrate for other enzymes in the body. exo-ricerca.it This involves fine-tuning the C7 and C3 substituents to maximize recognition and turnover by the chosen enzyme, leading to high k_cat/K_m values. nih.gov

Maximizing Prodrug Stability: To prevent off-target toxicity, the prodrug must exhibit high stability in plasma and other biological fluids. mdpi.com This involves selecting linkers and substituents at C3 and C7 that are resistant to non-enzymatic hydrolysis and metabolism by non-target enzymes like human esterases. nih.govresearchgate.net

Efficient Payload Release: The linker connecting the mustard moiety to the C3 position must be designed for rapid and complete self-immolation following the cleavage of the β-lactam ring. core.ac.uk This ensures that the active cytotoxic agent is released efficiently at the target site.

Minimizing Intact Prodrug Activity: Ideally, the intact prodrug should have minimal or no biological activity. mdpi.com Modifications, such as adding a methyl group at the α-position relative to the amide carbonyl of the C7 side chain, have been shown to reduce the antibacterial activity of the intact prodrug, ensuring it acts primarily as a delivery system. mdpi.com

This iterative process of design, synthesis, and evaluation aims to create a prodrug that exists as a benign entity in circulation but transforms into a potent therapeutic agent with high spatiotemporal control upon encountering the target enzyme.

Advanced Computational Chemistry and Molecular Modeling Approaches

Modern drug design heavily relies on computational methods to accelerate the optimization cycle, reduce costs, and provide atomic-level insights that are often inaccessible through experimental techniques alone. mdpi.comnih.gov These approaches are invaluable in the rational design of cephalosporin mustard analogues.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand (the prodrug) and its protein target (the enzyme). rsc.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of the prodrug when bound to the active site of the β-lactamase. researchgate.net It scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For cephalosporin analogues, docking studies can identify key amino acid residues in the enzyme's active site that are crucial for binding and catalysis. rsc.orgnih.gov This information can guide the modification of the C7 side chain to enhance binding affinity.

The following table shows example binding affinity values for cephalosporin analogues docked against a bacterial protein target, illustrating how computational screening can rank potential candidates.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Analogue 4 | PBP 1b of S. typhimurium | -8.2 researchgate.net |

| Analogue 14 | PBP 1b of S. typhimurium | -7.8 researchgate.net |

| Analogue 28 | PBP 1b of S. typhimurium | -8.1 researchgate.net |

| Reference Antibiotic | PBP 1b of S. typhimurium | -6.8 researchgate.net |

Note: Data is from a study on cephalosporin analogues against Penicillin-Binding Protein (PBP) 1b, demonstrating the application of the docking method. researchgate.net A more negative value indicates a stronger predicted binding affinity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the enzyme-prodrug complex over time (from nanoseconds to microseconds). nih.gov MD simulations allow researchers to:

Assess the stability of the binding pose predicted by docking. rsc.org

Observe conformational changes in the enzyme and the prodrug upon binding. nih.gov

Analyze the network of hydrogen bonds and water molecules in the active site that contribute to catalysis.

Simulate the formation of the covalent acyl-enzyme intermediate, providing insights into the hydrolysis mechanism itself. rsc.orgnih.gov

These simulations can reveal, for example, how a specific substituent on the cephalosporin core induces a conformational change in the enzyme's Omega loop, thereby facilitating or hindering the access of the hydrolytic water molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The QSAR process involves:

Descriptor Calculation: For a series of cephalosporin mustard analogues with known activities (e.g., hydrolysis rates, IC₅₀ values), a large number of molecular descriptors are calculated using quantum chemical methods. koreascience.krnih.gov These descriptors quantify various physicochemical properties, such as electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume), and energetic properties (e.g., transition state energy). koreascience.kr

Model Building: Statistical techniques, such as multiple linear regression, are used to build a mathematical model that relates a selection of these descriptors to the observed biological activity. nih.gov For cephalosporins, a QSAR study found that the polarizability and the transition state energy could be used as theoretical indices to predict activity. koreascience.kr

Model Validation and Prediction: The predictive power of the QSAR model is rigorously validated. Once validated, the model can be used to predict the activity of new, yet-to-be-synthesized cephalosporin mustard analogues. This allows chemists to prioritize the synthesis of candidates with the highest predicted potency and most promising profiles, thereby streamlining the optimization process and making the discovery pipeline more efficient. google.com

By integrating these advanced computational approaches, researchers can move beyond simple trial-and-error and engage in a more directed, hypothesis-driven design of cephalosporin mustard prodrugs with enhanced therapeutic potential. mdpi.com

Preclinical Assessment and Mechanistic Investigations of Cephalosporin Mustard in in Vitro and in Vivo Models

In Vitro Cellular Efficacy and Activation Studies

Comparative Cytotoxicity Profiling of Prodrugs Versus Released Drugs in Cancer Cell Lines

The foundational principle of a successful prodrug strategy lies in the significant difference in cytotoxicity between the inactive prodrug form and the potent, released active drug. In the case of cephalosporin (B10832234) mustards, extensive in vitro studies have consistently demonstrated this critical differential.

The prodrug, 7-(phenylacetamido) cephalosporin mustard (CM), was found to be approximately 50-fold less toxic than its active counterpart, phenylenediamine mustard (PDM), in the H2981 human lung adenocarcinoma cell line. nih.govresearchgate.net This substantial difference in cytotoxic potential underscores the reduced off-target toxicity of the prodrug, a key feature for improving the therapeutic index of highly potent cytotoxic agents. researchgate.netimrpress.com

Similarly, a modified analog, 7-(4-carboxybutamido) cephalosporin mustard (CCM), also exhibited significantly lower cytotoxicity compared to PDM in the same H2981 cell line. researchgate.netimrpress.com Further studies on the LS174T carcinoembryonic antigen-expressing cancer cell line revealed that CCM was about 40-fold less toxic than PDM. aacrjournals.org Another example involves a cephalosporin-CC-1065 analogue prodrug, which was 10-fold less toxic than its corresponding free drug against U937 leukemia cells. researchgate.netnih.gov This consistent pattern of reduced toxicity of the prodrug form across different cancer cell lines and various cephalosporin-based prodrug designs highlights the general applicability of this approach. nih.gov

The rationale for this reduced toxicity is the masking of the cytotoxic functional groups within the prodrug structure. The active drug, a nitrogen mustard in the case of CM and CCM, is only released upon the enzymatic cleavage of the β-lactam ring of the cephalosporin moiety. creative-biolabs.com This targeted release mechanism is designed to concentrate the cytotoxic effect at the tumor site, thereby minimizing systemic exposure and associated side effects. imrpress.com

Table 1: Comparative Cytotoxicity of Cephalosporin Prodrugs and Released Drugs

| Prodrug/Drug | Cancer Cell Line | Fold Difference in Cytotoxicity (Prodrug vs. Drug) |

| Cephalosporin Mustard (CM) vs. Phenylenediamine Mustard (PDM) | H2981 Human Lung Adenocarcinoma | ~50-fold less toxic nih.govresearchgate.net |

| 7-(4-carboxybutamido) cephalosporin mustard (CCM) vs. PDM | H2981 Human Lung Adenocarcinoma | - |

| 7-(4-carboxybutamido) cephalosporin mustard (CCM) vs. PDM | LS174T Carcinoembryonic Antigen-Expressing | ~40-fold less toxic aacrjournals.org |

| Cephalosporin-CC-1065 Analogue vs. Free Drug | U937 Leukemia | 10-fold less toxic researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Demonstration of Immunologically Specific Prodrug Activation in Cell Culture Systems

A key innovation in the development of cephalosporin mustard prodrugs is the utilization of antibody-directed enzyme prodrug therapy (ADEPT). This strategy employs a monoclonal antibody-enzyme conjugate to achieve site-specific activation of the prodrug at the tumor cell surface.

In vitro studies have successfully demonstrated the immunologically specific activation of cephalosporin mustards. For instance, the L6 monoclonal antibody, which recognizes an antigen on the H2981 human lung adenocarcinoma cell line, was conjugated to β-lactamase from Bacillus cereus (BC βL). nih.gov When H2981 cells were treated with this L6-BC βL conjugate followed by the cephalosporin mustard (CM) prodrug, the resulting cytotoxicity was comparable to that of the highly potent phenylenediamine mustard (PDM). nih.govresearchgate.net

The specificity of this activation was confirmed through control experiments. Pre-treatment with the free enzyme (BC βL) or a conjugate with a non-binding antibody (1F5-BC βL) resulted in significantly less enhancement of CM's cytotoxicity. nih.gov This indicates that the activation of the prodrug was primarily driven by the conjugate bound to the cell-surface antigen. nih.gov Similar immunologically specific activation was observed with a modified analog, 7-(4-carboxybutamido) cephalosporin mustard (CCM), when used with an L6-ECl βL conjugate. researchgate.net

Further evidence of specific activation was shown using a nanobody-enzyme conjugate (cAb-CEA5::βL) targeting carcinoembryonic antigen-expressing LS174T cancer cells. aacrjournals.org The conjugate effectively activated the CCM prodrug at the cell surface. This activation was blocked when the cells were first saturated with the unconjugated nanobody or when a non-binding control conjugate was used, confirming the immunological specificity of the prodrug activation. aacrjournals.org

Dose-Response Characterization and Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. Dose-response studies for cephalosporin mustards and their derivatives have been conducted across various cancer cell lines to determine their IC50 values.

For the H2981 human adenocarcinoma cell line, the IC50 value for the modified cephalosporin mustard prodrug, 7-(4-carboxybutamido) cephalosporin mustard (CCM), was reported to be between 25-45 µg/mL. researchgate.netimrpress.com In stark contrast, the IC50 of the released active drug, phenylenediamine mustard (PDM), was 1.5 µg/mL, highlighting the significantly greater potency of the activated drug. researchgate.netimrpress.com

In another study using the LS174T cell line, the IC50 for CCM was 37 µM, while the IC50 for PDM was 0.9 µM, again demonstrating a substantial difference in cytotoxic activity. aacrjournals.org A cephalosporin-CC-1065 analogue prodrug showed an IC50 of 0.9 nM against U937 leukemia cells, whereas its corresponding free drug had an IC50 of 0.09 nM. researchgate.netnih.gov

These dose-response characterizations are essential for understanding the therapeutic window of the prodrug and for designing effective in vivo studies. The significant difference in IC50 values between the prodrug and the active drug provides a quantitative measure of the successful "masking" of the cytotoxic agent until its targeted release.